Enhanced Lipophilicity Through 2-Methyl Substitution on Piperazine
The introduction of a methyl group at the 2-position of the piperazine ring in the target compound increases lipophilicity compared to the unsubstituted 2-(piperazin-1-yl)pyrimidine. The free base of the target compound has a computed XLogP3-AA value of 0.4 [1], whereas the des-methyl analog is structurally expected to be more polar, a property that is crucial for blood-brain barrier penetration and target engagement in CNS drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 (free base) |
| Comparator Or Baseline | 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) - value not found, structurally predicted to be significantly lower. |
| Quantified Difference | Not quantifiable; qualitative increase. |
| Conditions | Computed property (PubChem). |
Why This Matters
For CNS-targeted programs, a higher logP value within an optimal range can improve membrane permeability, making the methylated analog a superior choice for lead optimization over its less lipophilic, unsubstituted counterpart.
- [1] PubChem. (2024). 2-(2-Methylpiperazin-1-yl)pyrimidine. Compound Summary. National Library of Medicine. XLogP3-AA value. View Source
